2-(Pyrimidin-5-yl)benzo[d]thiazole
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Overview
Description
2-(Pyrimidin-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrimidine and benzothiazole. These fused ring systems are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast, lung, and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)benzo[d]thiazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-yl)benzo[d]thiazole: Another isomer with the pyrimidine ring attached at a different position.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrimidine and benzothiazole rings, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H7N3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-pyrimidin-5-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-9(3-1)14-11(15-10)8-5-12-7-13-6-8/h1-7H |
InChI Key |
JFMAXNVNBXLFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CN=CN=C3 |
Origin of Product |
United States |
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